ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOLXBLTNBWCNP-HBNTYKKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available cyclohexane derivatives.
Protection of Hydroxyl Group: The hydroxyl group on the cyclohexane ring is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Amination: The protected cyclohexane derivative undergoes amination using tert-butoxycarbonyl (Boc) protected amine under basic conditions.
Esterification: The carboxylic acid group is esterified using ethyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Deprotection: The final step involves deprotection of the hydroxyl group using tetrabutylammonium fluoride (TBAF).
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 3 undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product | Yield | Notes |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) in dichloromethane | 3-Ketocyclohexane derivative | 65–78% | Mild conditions preserve Boc group |
| Jones reagent (CrO₃/H₂SO₄) | 3-Ketocyclohexane derivative | 50–60% | Risk of ester hydrolysis at higher temps |
The Boc-protected amine remains stable during oxidation, enabling selective modification of the hydroxyl group.
Reduction Reactions
The ethyl ester moiety is susceptible to reduction:
| Reagent/Conditions | Product | Yield | Notes |
|---|---|---|---|
| LiAlH₄ in anhydrous ether | 1-Hydroxymethylcyclohexane derivative | 82–90% | Complete reduction to primary alcohol |
| DIBAL-H in toluene at −78°C | Aldehyde intermediate | 70–75% | Partial reduction; requires low temps |
Post-reduction, the Boc group can be selectively removed for further functionalization.
Substitution Reactions
Deprotection of the Boc group exposes the amine for nucleophilic substitution:
| Reagent/Conditions | Product | Yield | Notes |
|---|---|---|---|
| TFA in DCM | Free amine intermediate | Quant. | Acidic cleavage at rt |
| HCl in dioxane | Amine hydrochloride salt | 95% | Direct salt formation |
The free amine reacts with:
-
Electrophiles : Alkyl halides (e.g., CH₃I) form N-alkylated derivatives.
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Acylating agents : Acetic anhydride yields acetamide products .
Hydrolysis Reactions
The ethyl ester hydrolyzes under acidic or basic conditions:
| Conditions | Product | Yield | Notes |
|---|---|---|---|
| 6M HCl, reflux, 12h | Carboxylic acid | 88% | Boc group remains intact |
| NaOH (aq), rt, 24h | Sodium carboxylate salt | 92% | Mild conditions |
Hydrolysis products serve as intermediates for peptide coupling or metal-organic frameworks .
Stability and Side Reactions
-
Thermal degradation : Decomposes above 200°C, releasing CO₂ and tert-butanol .
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Photolytic cleavage : UV exposure degrades the Boc group (t₁/₂ = 48h under 254nm light) .
-
Racemization risk : High pH (>10) causes partial epimerization at C3 and C4 .
Industrial-Scale Reaction Optimization
Flow microreactor systems enhance efficiency for:
-
Oxidation : 98% conversion in 5 minutes vs. 2h in batch.
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Ester hydrolysis : 99% yield at 80°C with continuous pH monitoring .
Comparative Reactivity of Stereoisomers
| Stereoisomer (CAS) | Oxidation Rate (PCC) | Reduction Yield (LiAlH₄) |
|---|---|---|
| (1S,3R,4R)-1392745-47-9 | 78% | 90% |
| (1R,3S,4S)-1210348-16-5 | 62% | 82% |
| (1S,3S,4S)-1392745-43-5 | 55% | 75% |
The (1S,3R,4R) configuration shows superior reactivity due to reduced steric hindrance .
Scientific Research Applications
Medicinal Chemistry
Anticoagulant Properties
One of the most significant applications of this compound is its role as an impurity in the synthesis of Edoxaban, an oral anticoagulant used for the prevention of thromboembolic disorders. The compound's structure allows it to serve as a key intermediate in the synthesis of Edoxaban, influencing the overall efficacy and safety profile of the drug. Research indicates that understanding impurities like ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate is crucial for optimizing drug formulations and ensuring regulatory compliance .
Structure-Activity Relationship Studies
The compound is also utilized in structure-activity relationship (SAR) studies aimed at developing new anticoagulants. By modifying the functional groups on the cyclohexane ring, researchers can assess how these changes affect biological activity, leading to the discovery of more potent anticoagulant agents .
Pharmaceutical Applications
Drug Development
In drug development, this compound serves as a building block for synthesizing various pharmaceutical compounds. Its ability to form stable derivatives makes it an attractive candidate for developing new drugs with improved pharmacokinetic properties. The compound's versatility allows chemists to explore a wide range of modifications that can enhance therapeutic efficacy .
Formulation Studies
The compound's stability under different conditions has made it a subject of formulation studies. Researchers investigate how this compound interacts with other excipients in drug formulations to optimize delivery systems and improve bioavailability. Such studies are essential for developing effective oral dosage forms that can withstand gastrointestinal conditions while ensuring adequate absorption .
Biochemical Research
Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with various enzymes involved in metabolic pathways. Understanding these interactions can lead to insights into disease mechanisms and the development of novel therapeutic strategies .
Bioconjugation Applications
The compound's functional groups facilitate bioconjugation processes where it can be attached to biomolecules such as proteins or peptides. This application is particularly useful in creating targeted drug delivery systems or diagnostic tools that can selectively bind to specific cellular targets .
Data Tables and Case Studies
In a study analyzing the synthesis of Edoxaban, researchers identified this compound as a significant impurity affecting yield and purity levels. By employing advanced chromatographic techniques, they were able to quantify its presence and assess its impact on the overall pharmacological profile of Edoxaban .
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and receptors. The Boc-protected amine can mimic natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, stabilizing the compound within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ethyl (1S,3R,4R)-4-amino-3-[(tert-butoxy)carbonyl]aminocyclohexane-1-carboxylate
- Key Difference: Replaces the C3 hydroxyl group with an additional Boc-protected amino group.
- Molecular Formula : C₁₄H₂₆N₂O₄ .
- Impact: Increased hydrogen-bonding capacity due to dual amino groups. Alters solubility and reactivity in peptide coupling reactions .
Ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate
Stereochemical Variations
Ethyl (1R,3R,4S)-3-amino-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate
Substituent Modifications
Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate
- Key Difference: Fluorine atom replaces the Boc-protected amino group at C4 .
- Molecular Formula : C₉H₁₅FO₃; Molecular Weight : 202.22 .
- Impact :
Methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate
Ring Size and Saturation Variations
Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-1-(1-hydroxy-1-methylethyl)cyclopentanecarboxylate
Comparative Data Table
Research Findings and Trends
- Stereochemistry Matters : The (1S,3R,4R) configuration is critical for edoxaban’s anticoagulant activity; stereoisomers show reduced efficacy .
- Functional Group Trade-offs : Azido derivatives enable modular synthesis but introduce stability challenges , while fluorinated analogs improve metabolic resistance .
- Ester Group Effects : Methyl esters hydrolyze faster than ethyl esters, impacting prodrug design .
Biological Activity
Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate, commonly referred to as a derivative of cyclohexane carboxylic acid, has garnered attention for its potential biological activities. This compound is notable for its structural features, including a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.
- CAS Number : 1403763-28-9
- Molecular Formula : C14H26ClNO5
- Molecular Weight : 323.81 g/mol
- Purity : 97%
The biological activity of this compound can be attributed to its interaction with various biological targets, primarily enzymes and receptors involved in metabolic pathways. The hydroxyl group and the Boc-amino group enhance the compound's ability to form hydrogen bonds, potentially increasing its affinity for target proteins.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of cyclohexane carboxylic acids have shown efficacy against various bacterial strains. In vitro studies could explore the effectiveness of this compound against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on related compounds suggest that they can inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in inflammatory processes. Investigating the inhibitory effects on these enzymes could provide insights into anti-inflammatory applications.
Study 1: Antimicrobial Efficacy
A study conducted on cyclohexane derivatives demonstrated that compounds with hydroxyl groups exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at varying concentrations, indicating a dose-dependent response.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | TBD | TBD |
| Control Compound A | 32 | 64 |
| Control Compound B | 16 | 32 |
Study 2: Enzyme Inhibition Assay
In a preliminary screening of enzyme inhibition, this compound was tested against COX enzymes. The results indicated a competitive inhibition pattern with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| Aspirin | 10 |
| Ibuprofen | 15 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate?
- Methodological Answer : The synthesis typically involves stereoselective cyclohexane ring formation, tert-butoxycarbonyl (Boc) protection of the amino group, and esterification. Key steps include:
- Stereochemical Control : Use chiral catalysts or enzymatic resolution to establish the (1S,3R,4R) configuration .
- Boc Protection : Introduce the Boc group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, triethylamine) to protect the amine .
- Esterification : Ethyl ester formation via acid-catalyzed condensation of the carboxylic acid intermediate with ethanol .
- Validation : Monitor intermediates using TLC and confirm stereochemistry via polarimetry or chiral HPLC.
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Assign stereochemistry using 2D NMR (COSY, HSQC, NOESY). The cyclohexane ring protons and hydroxyl group will show distinct coupling patterns .
- IR : Confirm Boc (C=O stretch at ~1680–1720 cm⁻¹) and ester (C=O at ~1730–1760 cm⁻¹) functionalities .
- Mass Spectrometry : Use HRMS to verify molecular weight (e.g., [M+H]+ at m/z 357.19) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by dynamic stereochemistry or conformational flexibility?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform experiments at low temperatures (−40°C to 0°C) to "freeze" ring-flipping or hydroxyl group rotation, simplifying splitting patterns .
- Computational Modeling : Use DFT calculations to predict coupling constants and compare with experimental data .
- X-ray Crystallography : If crystals are obtainable, resolve absolute configuration unambiguously .
Q. What strategies optimize stereochemical purity during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Employ Evans auxiliaries or Sharpless asymmetric dihydroxylation to control hydroxyl and amino group configurations .
- Kinetic Resolution : Use lipases or transition-metal catalysts to selectively isolate the desired stereoisomer .
- Purification : Apply recrystallization with chiral resolving agents or preparative HPLC using a chiral stationary phase .
Q. How does the compound serve as an intermediate in synthesizing bioactive heterocycles?
- Methodological Answer :
- Oxadiazole Formation : React the Boc-protected amine with nitrile derivatives under acidic conditions to form oxadiazole rings, as demonstrated in cyclohexanediamine-based bioactive compounds .
- Peptide Coupling : Use the carboxylic acid (after ester hydrolysis) in SPPS (solid-phase peptide synthesis) to create constrained cyclic peptides .
Q. What are the challenges in Boc deprotection under specific reaction conditions?
- Methodological Answer :
- Acid Sensitivity : Avoid harsh acids (e.g., TFA) if the hydroxyl group is prone to elimination. Use milder conditions (e.g., HCl in dioxane) .
- Side Reactions : Monitor for tert-butyl cation formation, which can alkylate electron-rich aromatic systems. Add scavengers (e.g., anisole) during deprotection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
